
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. DCQ has been extensively studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of a specific enzyme called topoisomerase II.
作用機序
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide exerts its anti-cancer activity by inhibiting the activity of topoisomerase II. This enzyme is responsible for unwinding the DNA double helix during DNA replication and cell division. By inhibiting the activity of topoisomerase II, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide prevents the DNA from being unwound, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines. In addition to its ability to inhibit the activity of topoisomerase II, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects. 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide is its potent anti-cancer activity, making it a promising candidate for cancer treatment. However, one limitation of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide. One area of research could focus on improving the solubility of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide, making it more suitable for in vivo administration. Another area of research could focus on testing the safety and efficacy of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide in clinical trials. Additionally, further studies could be conducted to investigate the potential of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide for the treatment of other diseases, such as viral infections or autoimmune disorders.
合成法
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 2,4-dichloroaniline with 3-nitrobenzaldehyde to form an intermediate compound, which is then reacted with 4-chloroquinoline-2-carboxylic acid to yield 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can prevent cancer cells from dividing and growing, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-13-8-9-17(19(24)10-13)21-12-18(16-6-1-2-7-20(16)26-21)22(28)25-14-4-3-5-15(11-14)27(29)30/h1-12H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCRFCUZIRVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

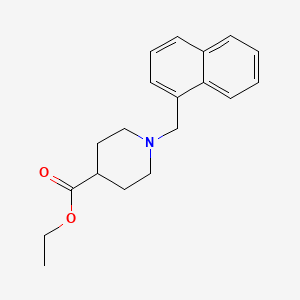
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)

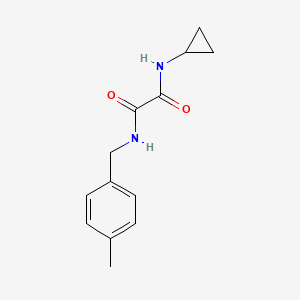
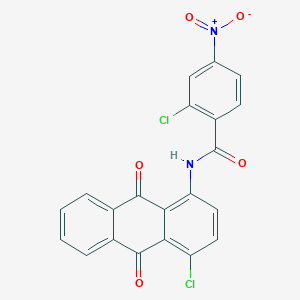
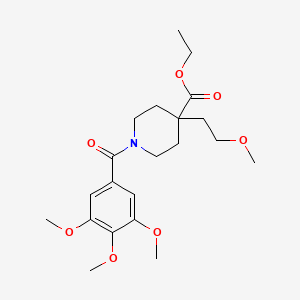
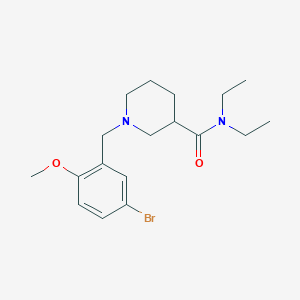
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)
![methyl (5-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)